molecular formula C12H10N2O4S B5273331 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(1,3-THIAZOL-2-YL)ACETAMIDE

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B5273331
M. Wt: 278.29 g/mol
InChI Key: XDGIAQCJEYAUFU-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a benzodioxole ring and a thiazole ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.

    Coupling Reaction: The benzodioxole intermediate is then reacted with a suitable acylating agent to form the acetamide linkage. This is followed by the coupling of the acetamide intermediate with the thiazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole and thiazole rings may interact with enzymes or receptors, modulating their activity. The acetamide linkage may facilitate binding to specific sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)ethanamine
  • 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)propionamide

Uniqueness

2-(2H-1,3-Benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of benzodioxole and thiazole rings connected through an acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-11(14-12-13-3-4-19-12)6-16-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGIAQCJEYAUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734592
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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